

Application Notes & Protocols: Radiolabeling and Use of [³H]-4,4-Diphenylbutylamine Hydrochloride

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Compound of Interest

Compound Name: 4,4-Diphenylbutylamine
hydrochloride

Cat. No.: B15576286

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Introduction

4,4-Diphenylbutylamine is a chemical scaffold known to interact with various biological targets, most notably the Sigma-1 receptor ($\sigma 1R$). The Sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER) that has been implicated in a range of neurological and psychiatric disorders, making it a significant target for drug development.^{[1][2][3]} Radiolabeling of **4,4-Diphenylbutylamine hydrochloride**, for instance with tritium (³H]), provides a powerful tool for in vitro and ex vivo characterization of this receptor.

These application notes provide a representative protocol for the synthesis of [³H]-**4,4-Diphenylbutylamine hydrochloride** and its subsequent use in receptor binding assays. Such assays are fundamental for determining the affinity of novel compounds, understanding receptor density in various tissues, and screening potential drug candidates.^{[4][5]}

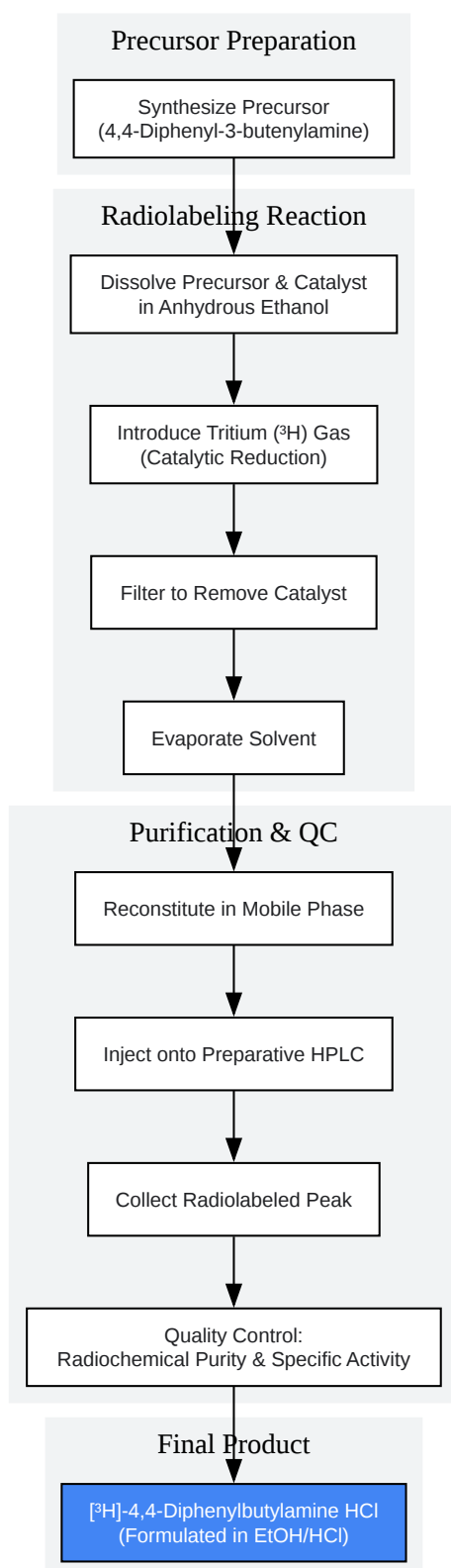
Radiolabeling Protocol: [³H]-4,4-Diphenylbutylamine Hydrochloride

This section outlines a representative method for the synthesis and purification of tritiated **4,4-Diphenylbutylamine hydrochloride**. The strategy involves the catalytic reduction of an unsaturated precursor with tritium gas.

2.1. Materials and Reagents

- Precursor: 4,4-Diphenyl-3-butenylamine
- Catalyst: 10% Palladium on Carbon (Pd/C)
- Solvent: Anhydrous Ethanol
- Tritium (^3H) Gas: High specific activity
- Purification: High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.
- Mobile Phase: Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA)
- Final Formulation: 0.01 M Hydrochloric Acid (HCl) in Ethanol

2.2. Experimental Workflow Diagram



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Caption: Workflow for the synthesis and purification of $[^3\text{H}]$ -4,4-Diphenylbutylamine HCl.

2.3. Detailed Protocol

- **Reaction Setup:** In a specialized reaction vessel, dissolve the precursor, 4,4-diphenyl-3-butenylamine, and a catalytic amount of 10% Pd/C in anhydrous ethanol.
- **Tritiation:** Introduce high-purity tritium (^3H) gas into the vessel and allow the reaction to proceed with stirring at room temperature until the theoretical amount of gas is consumed.
- **Work-up:** After the reaction, carefully remove the tritium gas. Filter the reaction mixture through a syringe filter (e.g., 0.22 μm) to remove the palladium catalyst.
- **Purification:** Evaporate the solvent under a gentle stream of nitrogen. The crude product is then purified using a reverse-phase HPLC system.[6] The column eluate is monitored by both UV and radioactivity detectors to identify and collect the fraction corresponding to the radiolabeled product.
- **Quality Control:**
 - **Radiochemical Purity:** An aliquot of the final product is analyzed by analytical HPLC to ensure purity is >98%.
 - **Specific Activity:** The specific activity (Ci/mmol) is determined by measuring the radioactivity of a known mass of the compound.
- **Final Formulation:** The purified [^3H]-4,4-Diphenylbutylamine is converted to its hydrochloride salt and formulated in a suitable solvent, such as ethanol containing 0.01 M HCl, for storage at -20°C or below.

Application: Sigma-1 Receptor Binding Assays

Radiolabeled [^3H]-4,4-Diphenylbutylamine HCl can be used as a tracer in various binding assays to characterize the Sigma-1 receptor.[3] These assays are typically performed using membrane preparations from tissues known to express the receptor, such as guinea pig or rat liver.

3.1. Protocol: Saturation Binding Assay

This assay determines the receptor density (B_{max}) and the equilibrium dissociation constant (K_d) of the radioligand.

- **Membrane Preparation:** Homogenize tissue (e.g., guinea pig liver) in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge the homogenate, discard the supernatant, and resuspend the pellet in fresh buffer. Repeat this process. The final pellet containing the membrane fraction is resuspended to a specific protein concentration.
- **Assay Setup:** In a series of tubes, add a constant amount of membrane protein (e.g., 0.5 mg/mL).
- **Radioligand Addition:** Add increasing concentrations of [3 H]-4,4-Diphenylbutylamine HCl (e.g., 0.1 nM to 50 nM) to the tubes.
- **Nonspecific Binding:** To a parallel set of tubes, add a high concentration of a known non-labeled σ_1 R ligand (e.g., 10 μ M Haloperidol) in addition to the radioligand to determine nonspecific binding.
- **Incubation:** Incubate all tubes at 37°C for 120 minutes.
- **Termination:** Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.^[7]
- **Quantification:** Measure the radioactivity trapped on the filters using a liquid scintillation counter.
- **Data Analysis:** Specific binding is calculated by subtracting nonspecific binding from total binding. The resulting data (specific binding vs. radioligand concentration) are fitted to a one-site binding hyperbola using nonlinear regression to determine K_d and B_{max} .

3.2. Protocol: Competitive Inhibition Assay

This assay determines the affinity (K_i) of unlabeled test compounds for the Sigma-1 receptor.

- **Assay Setup:** Prepare tubes with membrane homogenate as described above.

- **Radioligand Addition:** Add a single, fixed concentration of [³H]-4,4-Diphenylbutylamine HCl to all tubes, typically at a concentration close to its K_d value.
- **Competitor Addition:** Add increasing concentrations of the unlabeled test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M) to the tubes.
- **Controls:** Include tubes for total binding (radioligand only) and nonspecific binding (radioligand + 10 μM Haloperidol).
- **Incubation, Termination, and Quantification:** Follow steps 5-7 from the saturation binding protocol.
- **Data Analysis:** The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC₅₀ (concentration of competitor that inhibits 50% of specific binding) is determined using nonlinear regression. The K_i value is then calculated using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Representative Data

The following tables summarize hypothetical data that could be obtained from the described experiments.

Table 1: Saturation Binding Parameters for [³H]-4,4-Diphenylbutylamine HCl

Parameter	Value	Unit
K _d	5.2 ± 0.6	nM

| B_{max} | 1250 ± 98 | fmol/mg protein |

Table 2: Competitive Binding Affinities (K_i) of Known Ligands at the Sigma-1 Receptor

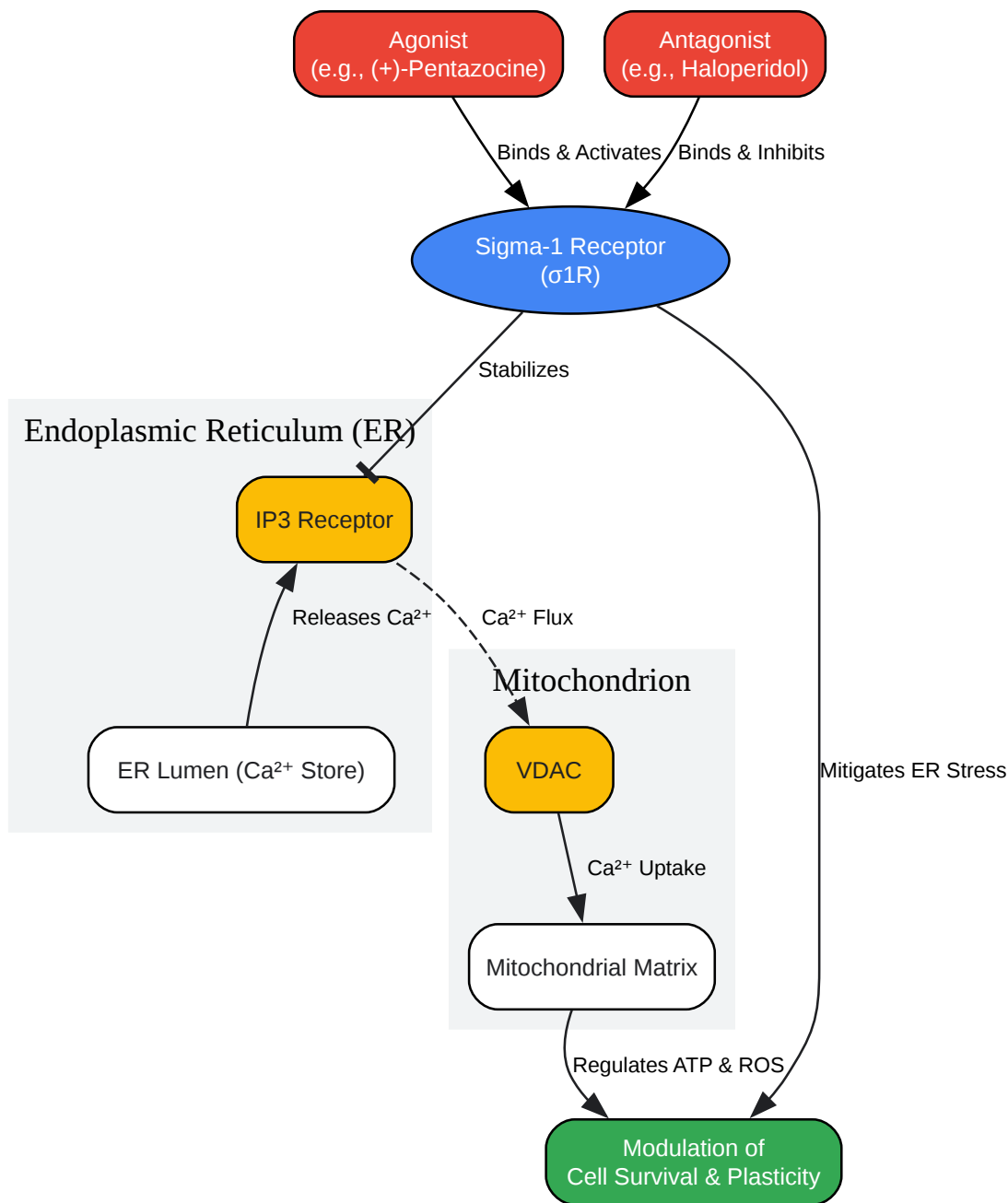
Compound	K _i (nM)	Receptor Selectivity (σ_2/σ_1)
(+)-Pentazocine	4.5 ± 0.5	377
Haloperidol	3.8 ± 0.4	>1000
Test Compound A	15.7 ± 2.1	120

| Test Compound B | 250 ± 35 | 15 |

Data are presented as mean ± SEM from three independent experiments and are representative examples.

Associated Signaling Pathway

The Sigma-1 receptor is a chaperone protein at the Mitochondria-Associated ER Membrane (MAM), where it regulates cellular stress responses and Ca²⁺ signaling between the ER and mitochondria. Ligand binding can modulate these functions.



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Caption: Role of the Sigma-1 Receptor in modulating ER-Mitochondria Ca²⁺ signaling.

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